molecular formula C19H15ClFNO3 B2445042 1'-(2-Chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one CAS No. 1797873-40-5

1'-(2-Chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one

Cat. No. B2445042
CAS RN: 1797873-40-5
M. Wt: 359.78
InChI Key: ISAWKIRKNYCXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a spiro compound, which means it has two rings that share a single atom. The rings in this case are a benzofuran ring and a piperidine ring. The benzofuran ring contains a benzene ring fused to a furan ring, and the piperidine ring is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the spiro junction, the benzofuran ring, and the piperidine ring. The chloro and fluoro groups attached to the benzoyl group would also add to this complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich benzofuran ring and the electron-deficient benzoyl chloride group. The piperidine ring could potentially act as a base or nucleophile .

Scientific Research Applications

Sigma Receptor Ligands

Spirocyclic compounds, including spiro[isobenzofuran-1(3H),4'-piperidines], and their benzofuran derivatives have been synthesized and evaluated as sigma ligands, demonstrating a selective affinity for sigma 2 binding sites. Studies indicate that the structural factors, especially the N-substituent in these compounds, are critical for their affinity and selectivity towards sigma 1 and sigma 2 receptors. These findings suggest potential applications in neurological research, given the role of sigma receptors in various brain functions and disorders (Moltzen, Perregaard, & Meier, 1995). Additionally, variations in the spirocycle's substituents have shown significant effects on receptor affinity, indicating the importance of molecular structure in targeting sigma receptors effectively (Maier & Wünsch, 2002).

Histone Deacetylase (HDAC) Inhibitors

Spiro[chromane-2,4′-piperidine] derivatives have been identified as novel histone deacetylase (HDAC) inhibitors. These compounds were evaluated for their ability to inhibit nuclear HDACs and their antiproliferative activities, indicating their potential in cancer therapy. The pharmacokinetic studies suggest improved in vivo activity, making them candidates for further characterization in cancer research (Thaler et al., 2012).

Positron Emission Tomography (PET) Tracers

Spirocyclic piperidine derivatives have been explored as σ1 receptor ligands for positron emission tomography (PET) imaging. These compounds exhibit high σ1 receptor affinity and excellent selectivity, making them suitable for in vivo imaging studies to investigate σ1 receptor distribution and function in the brain. Such studies are crucial for understanding various neurological diseases and developing targeted therapies (Li et al., 2013).

Antifungal Synergy

Spirocyclic compounds have demonstrated potent synergy with fluconazole against Candida albicans, offering a new approach to combat fungal infections. This synergy suggests the potential for developing more effective antifungal treatments, especially against resistant strains, highlighting the importance of spirocyclic compounds in addressing fungal resistance issues (Premachandra et al., 2015).

Future Directions

The future research directions for this compound could be vast, given the wide range of biological activities exhibited by benzofuran and piperidine derivatives. It could be interesting to explore its potential applications in medicinal chemistry .

properties

IUPAC Name

1'-(2-chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO3/c20-14-6-3-7-15(21)16(14)17(23)22-10-8-19(9-11-22)13-5-2-1-4-12(13)18(24)25-19/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAWKIRKNYCXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.